molecular formula C21H23N3O7 B3877547 N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B3877547
M. Wt: 429.4 g/mol
InChI Key: VIJGNWCKEBQPQW-LPYMAVHISA-N
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Description

N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a nitrobenzyl group, and a dioxolane ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature and maintained for a certain period to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitrobenzyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-{3-methoxy-4-[(4-aminobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.

    N’-[(E)-{3-methoxy-4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: The presence of a chlorine atom instead of a nitro group can lead to variations in reactivity and biological activity.

These comparisons highlight the uniqueness of N’-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide and its potential for further research and development.

Properties

IUPAC Name

N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-21(30-9-10-31-21)12-20(25)23-22-13-16-5-8-18(19(11-16)28-2)29-14-15-3-6-17(7-4-15)24(26)27/h3-8,11,13H,9-10,12,14H2,1-2H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJGNWCKEBQPQW-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

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